Prop-2-yn-1-yl hexa-2,4-dienoate
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Overview
Description
Prop-2-yn-1-yl hexa-2,4-dienoate is a chemical compound known for its unique structure and reactivity It consists of a prop-2-yn-1-yl group attached to a hexa-2,4-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl hexa-2,4-dienoate typically involves the esterification of hexa-2,4-dienoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Industrial methods also focus on minimizing waste and optimizing reaction conditions to reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alkenes, alkanes.
Substitution: Various esters, amides
Scientific Research Applications
Prop-2-yn-1-yl hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl hexa-2,4-dienoate involves its interaction with various molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways. These ROS play a crucial role in the compound’s reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-yn-1-yl benzoate
- Prop-2-yn-1-yl acetate
- Prop-2-yn-1-yl butyrate
Uniqueness
Prop-2-yn-1-yl hexa-2,4-dienoate is unique due to its conjugated diene system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
57323-14-5 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
prop-2-ynyl hexa-2,4-dienoate |
InChI |
InChI=1S/C9H10O2/c1-3-5-6-7-9(10)11-8-4-2/h2-3,5-7H,8H2,1H3 |
InChI Key |
GDGNHDGKAYWQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)OCC#C |
Origin of Product |
United States |
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